molecular formula C7H5BrN2 B1523355 4-Bromo-6-methylpyridine-2-carbonitrile CAS No. 886372-53-8

4-Bromo-6-methylpyridine-2-carbonitrile

Cat. No. B1523355
M. Wt: 197.03 g/mol
InChI Key: FCVFYONLGQTBRO-UHFFFAOYSA-N
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Description

4-Bromo-6-methylpyridine-2-carbonitrile is a chemical compound with the molecular formula C7H5BrN2 . It is used as an important raw material and intermediate in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 4-Bromo-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .


Molecular Structure Analysis

The molecular structure of 4-Bromo-6-methylpyridine-2-carbonitrile consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a bromine atom attached at the 4th position, a methyl group at the 6th position, and a carbonitrile group at the 2nd position .

Scientific Research Applications

“4-Bromo-6-methylpyridine-2-carbonitrile” is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .

    Synthesis of Crown-Ester-Bipyridines and Viologens

    • Summary : This compound is used as a starting material in the synthesis of crown-ester-bipyridines and viologens .
    • Method : The process involves sodium or nickel reductive coupling, side chain oxidation, and esterification .
    • Results : The outcome of this process is the production of crown-ester-bipyridines and viologens, which have various applications in research and industry .

    Pharmaceuticals

    • Summary : This compound serves as an important raw material and intermediate in the pharmaceutical industry .
    • Method : The specific methods of application or experimental procedures in this context would depend on the specific pharmaceutical compound being synthesized .
    • Results : The results or outcomes obtained would also depend on the specific pharmaceutical compound being synthesized .

    Agrochemicals

    • Summary : This compound is used as a raw material and intermediate in the synthesis of agrochemicals .
    • Method : The specific methods of application or experimental procedures in this context would depend on the specific agrochemical compound being synthesized .
    • Results : The results or outcomes obtained would also depend on the specific agrochemical compound being synthesized .

    Dyes

    • Summary : This compound is used as a raw material and intermediate in the synthesis of dyes .
    • Method : The specific methods of application or experimental procedures in this context would depend on the specific dye being synthesized .
    • Results : The results or outcomes obtained would also depend on the specific dye being synthesized .

    Synthesis of A2-E

    • Summary : This compound could potentially be used in the total synthesis of ocular age pigment A2-E .
    • Method : The specific methods of application or experimental procedures in this context would depend on the specific synthesis process .
    • Results : The results or outcomes obtained would also depend on the specific synthesis process .

    Preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine

    • Summary : This compound could potentially be used in the preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine, via a Suzuki coupling reaction with 2,4-difluorophenylboronic acid .
    • Method : The specific methods of application or experimental procedures in this context would involve a Suzuki coupling reaction .
    • Results : The results or outcomes obtained would be the production of 2-(2′,4′-difluorophenyl)-4-methylpyridine .

Safety And Hazards

4-Bromo-6-methylpyridine-2-carbonitrile is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-bromo-6-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVFYONLGQTBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704489
Record name 4-Bromo-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-methylpyridine-2-carbonitrile

CAS RN

886372-53-8
Record name 4-Bromo-6-methyl-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886372-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-6-methyl-pyridine-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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